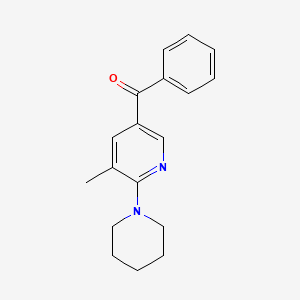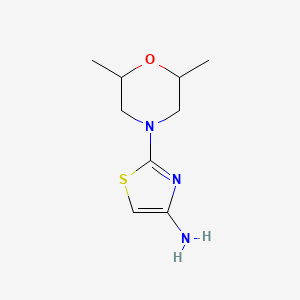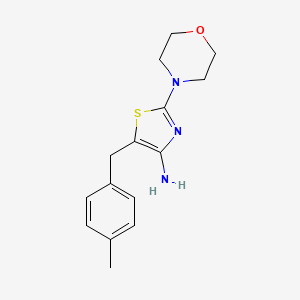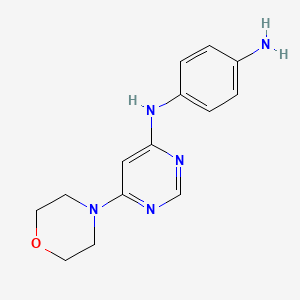![molecular formula C10H10ClN3O B11792928 3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)
3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core substituted with a chlorine atom at the 3-position and an isopropyl group at the 1-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a typical synthetic route may involve the reaction of 3-chloropyridine-2-carboxylic acid with isopropylamine, followed by cyclization using a suitable dehydrating agent such as phosphorus oxychloride. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production typically involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学研究应用
3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the mechanism of action.
相似化合物的比较
Similar Compounds
3-Chloropyridine-2-carboxylic acid: A precursor used in the synthesis of 3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one.
1-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one: A compound similar in structure but lacking the chlorine substituent.
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one: A compound with a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of both the chlorine and isopropyl substituents, which impart distinct chemical and physical properties
属性
分子式 |
C10H10ClN3O |
|---|---|
分子量 |
223.66 g/mol |
IUPAC 名称 |
3-chloro-1-propan-2-ylpyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)14-7-4-3-5-12-9(7)13-8(11)10(14)15/h3-6H,1-2H3 |
InChI 键 |
GBNBQDCYNSRTIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(N=CC=C2)N=C(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)

![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)







![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine](/img/structure/B11792884.png)
